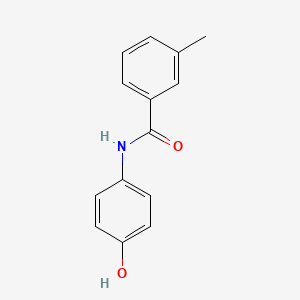

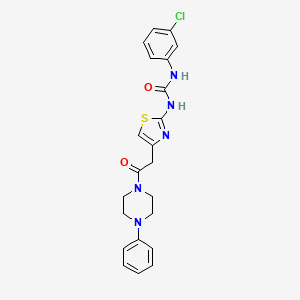

N-(4-hydroxyphenyl)-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-hydroxyphenyl)-3-methylbenzamide” seems to be a compound with a benzamide structure. Benzamides are a class of compounds containing a benzene ring and an amide group. They have various applications in the field of medicine and chemistry .

Synthesis Analysis

While specific synthesis methods for “N-(4-hydroxyphenyl)-3-methylbenzamide” were not found, similar compounds like N-(4-hydroxyphenyl)maleimide have been synthesized by functionalizing with acryloyl, methacryloyl, allyl, propargyl, and cyanate groups .

Molecular Structure Analysis

The molecular structure of a similar compound, N-(4-Hydroxyphenyl)maleimide, has been analyzed. It has a molecular formula of C10H7NO3 and an average mass of 189.167 Da .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, N-(4-Hydroxyphenyl)maleimide has been functionalized with acryloyl, methacryloyl, allyl, propargyl, and cyanate groups, and its thermal curing behaviors and thermal stabilities have been analyzed .

Wissenschaftliche Forschungsanwendungen

- Research : A study evaluated 4-HPR’s exposure profile in mice, comparing it to existing formulations. Novel lipid-based formulations achieved over a 3-fold improvement in plasma exposure, making them promising candidates .

- Research : A Pd-based catalytic system using the [PdCl₂(dppb)] complex was employed to selectively produce N-(4-hydroxyphenyl)acetamide with 85% selectivity .

- Research : High-throughput screening revealed 4-HPR’s inhibitory effects, with EC50 values of approximately 1 μM against all four infectious DENV strains in vitro .

- Research : Researchers characterized self-emulsifying lipid-based formulations of 4-HPR to enhance in vivo exposure. PK analysis suggested effective plasma concentrations, while solubility and first-pass intestinal elimination limitations were addressed .

Antiviral Activity Against Flaviviruses

Catalytic Synthesis of N-(4-hydroxyphenyl)acetamide (Paracetamol)

Inhibition of DENV NS5 Binding to IMPα/β1

Formulation Development and Pharmacokinetics

Combination with Cytochrome P450 (CYP) Inhibition

Exploring Other Antiviral Applications

Wirkmechanismus

Target of Action

N-(4-hydroxyphenyl)-3-methylbenzamide, also known as Fenretinide , is a synthetic retinoid derivative . It primarily targets cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .

Mode of Action

Fenretinide’s mode of action is unique in that it inhibits cell growth through the induction of apoptosis rather than through differentiation . This is strikingly different from the action of vitamin A . Unlike tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

It is known that the compound inhibits the growth of several human cancer cell lines . The compound’s ability to induce apoptosis rather than differentiation suggests that it may affect pathways related to cell growth and survival .

Pharmacokinetics

It is known that the compound has a terminal half-life of approximately 12 hours . The apparent volume of distribution of the compound is approximately 10-12 liter/kg . Metabolites of the compound were found to be more abundant than the intact drug in most tissues 24 hours after intravenous administration .

Result of Action

The primary result of N-(4-hydroxyphenyl)-3-methylbenzamide’s action is the inhibition of cell growth through the induction of apoptosis . This leads to the death of cancer cells, including those resistant to other treatments . The compound has been found to have potent anti-viral activity against a range of flaviviruses .

Action Environment

The action of N-(4-hydroxyphenyl)-3-methylbenzamide can be influenced by environmental factors. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Eigenschaften

IUPAC Name |

N-(4-hydroxyphenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-3-2-4-11(9-10)14(17)15-12-5-7-13(16)8-6-12/h2-9,16H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKAFVKKYGXYEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-3-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2,6-difluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2741098.png)

![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2741103.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2741104.png)

![3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2741105.png)

![2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2741117.png)

![3-{6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2741118.png)

![1-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B2741119.png)